molecular formula C19H15ClN6O B4447540 7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4447540
M. Wt: 378.8 g/mol
InChI Key: NGPYUBCCBRWZFX-UHFFFAOYSA-N
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Description

The compound 7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic molecule featuring a pyrido-triazolo-pyrimidine core substituted with a 5-chloroindole ethyl chain at position 7 and a methyl group at position 2.

Properties

IUPAC Name

11-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O/c1-11-23-19-22-10-15-17(26(19)24-11)5-7-25(18(15)27)6-4-12-9-21-16-3-2-13(20)8-14(12)16/h2-3,5,7-10,21H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPYUBCCBRWZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCC4=CNC5=C4C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight Key Properties / Data Source Availability
Target Compound (Hypothetical) 2-Me; 7-(5-Cl-indol-3-yl-ethyl) C22H17ClN6O ~428.86*
3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one (ChemSpider:23485052) 3-(4-Cl-Ph); 7-(5-Cl-indol-3-yl-ethyl) C25H17Cl2N5O 474.34 Monoisotopic mass: 473.081016 Not specified
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate (12) 3-(2-OH-Ph); 7-Me; 1,5-Ph C27H24N4O3 452.5 Mp: 206°C; IR (C=O: 1666 cm⁻¹) Synthesized (82% yield)
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one (13) 3-(2-OH-Ph); 7-Me C18H14N4O2 319.12 Mp: 184°C; MS: m/z 318 (M⁺) Synthesized (74% yield)
7-(3-Fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (ID:8020-2549) 2-Me; 7-(3-F-Ph) C15H10FN5O 295.27 Available: 13 mg
2-(Methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (ID:D718-0772) 2-SMe; 7-Ph C15H11N5OS 309.35 Available: 2 mg

*Hypothetical molecular weight calculated based on analogous structures.

Key Observations

Substituent Impact on Molecular Weight: The target compound’s 5-chloroindole ethyl chain increases its molecular weight (~428.86) compared to simpler derivatives like compound 13 (319.12) .

Functional Group Influence on Bioactivity :

  • Hydroxyphenyl substituents (e.g., compound 12 ) exhibit hydrogen-bonding capacity (IR ν 3425–3433 cm⁻¹), which may improve target binding .
  • Methylsulfanyl groups (ID:D718-0772) introduce sulfur-based interactions, though their impact on activity remains uncharacterized in the evidence .

Synthetic Accessibility :

  • Compounds with ester groups (e.g., 12 ) are synthesized in high yields (82%), whereas indole-containing analogs (e.g., ) require complex coupling steps.

Availability :

  • Fluorophenyl and methylsulfanyl derivatives (ID:8020-2549, D718-0772) are available in milligram quantities, suggesting preliminary screening feasibility .

Research Implications and Gaps

  • Structural Optimization : The target compound’s indole-ethyl chain warrants exploration for selective receptor modulation, akin to 5-Cl-indole derivatives in kinase inhibitors .
  • Data Limitations : Direct spectral or biological data for the target compound are absent in the evidence; future studies should prioritize synthesis and profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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